Perk-IN-6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H22N6O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone |
InChI |
InChI=1S/C23H22N6O/c1-14-4-3-5-17(27-14)11-20(30)29-9-8-16-10-15(6-7-19(16)29)18-12-28(2)23-21(18)22(24)25-13-26-23/h3-7,10,12-13H,8-9,11H2,1-2H3,(H2,24,25,26) |
InChI Key |
VYZYOJULVVGQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3)C4=CN(C5=NC=NC(=C45)N)C |
Origin of Product |
United States |
Foundational & Exploratory
Perk-IN-6 discovery and synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of the PERK Inhibitor Perk-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] Under ER stress, PERK activation leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).[4] This signaling cascade plays a crucial role in both cell survival and apoptosis, making PERK a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[2][5] This guide provides a detailed overview of the discovery and synthesis of this compound, a potent PERK inhibitor, and its subsequent optimization.
Discovery of this compound and Optimization to GSK2656157
This compound, also identified as compound 5 in the seminal work by Axten et al. (2013), was discovered as part of a medicinal chemistry program aimed at identifying potent and selective PERK inhibitors. This effort began with the identification of GSK2606414 as a first-in-class PERK inhibitor.[6] Subsequent optimization focused on improving physicochemical properties and pharmacokinetics, leading to the development of this compound and ultimately the preclinical candidate GSK2656157 (compound 6).[4][6]
The optimization strategy involved reducing the lipophilicity of the lead compounds. The introduction of a fluorine atom to the indoline core of this compound (compound 5) to yield GSK2656157 (compound 6) resulted in a more than two-fold improvement in biochemical activity against PERK.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound (Compound 5) and its optimized analog, GSK2656157 (Compound 6).
Table 1: In Vitro Potency
| Compound | PERK IC50 (nM) | pPERK Cellular IC50 (µM) in A549 cells |
| This compound (Compound 5) | 2.5 | 0.1-0.3 |
| GSK2656157 (Compound 6) | 0.8[4] | Not explicitly stated for A549, but showed potent inhibition of PERK activation in multiple cell lines[4] |
Table 2: Kinase Selectivity
| Compound | Selectivity over other EIF2AK family members |
| GSK2656157 (Compound 6) | >500-fold selective over HRI (IC50 = 460 nM), the most sensitive off-target EIF2AK family member[4] |
Table 3: Pharmacokinetic Parameters of GSK2656157 (Compound 6)
| Species | Route | Clearance (mL/min/kg) | Bioavailability (F%) |
| Mouse | i.v./p.o. | Low to moderate | Good |
| Rat | i.v./p.o. | 10.5[7] | Good |
| Dog | i.v./p.o. | Low to moderate | High |
Signaling Pathway
The PERK signaling pathway is a central branch of the Unfolded Protein Response. The diagram below illustrates the key events in this cascade and the point of inhibition by this compound and related compounds.
References
- 1. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
The Cellular Target of Perk-IN-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perk-IN-6 is a potent and selective small molecule inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical regulator of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Chronic ER stress and subsequent UPR activation are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
The Cellular Target: PERK Kinase
The primary cellular target of this compound is the eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3), commonly known as PERK. PERK is a type I transmembrane protein located in the ER membrane. It functions as a sensor for ER stress. Under normal conditions, PERK is kept in an inactive state through its association with the ER chaperone protein, BiP (Binding immunoglobulin protein), also known as GRP78. Upon accumulation of unfolded proteins, BiP dissociates from PERK, leading to its dimerization and autophosphorylation, which marks its activation.
Activated PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. Paradoxically, the phosphorylation of eIF2α also facilitates the preferential translation of certain mRNAs, such as that of the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the PERK kinase domain. By binding to the ATP-binding pocket of PERK, this compound prevents the autophosphorylation and activation of the kinase. This inhibition blocks the downstream signaling cascade, including the phosphorylation of eIF2α and the subsequent induction of ATF4 and CHOP. Consequently, this compound can mitigate the cellular response to ER stress.
Quantitative Data
The inhibitory activity and selectivity of PERK inhibitors are critical parameters for their development as research tools and potential therapeutics. While specific extensive kinase panel data for this compound is not publicly available, the data for its close analog, GSK2656157, provides a strong indication of its potency and selectivity.
| Compound | Assay Type | Target | IC50 (nM) | Cellular Assay (p-PERK inhibition, IC50) | Reference |
| This compound | Biochemical | PERK | 2.5 | 100-300 nM (in A549 cells) | [1] |
| GSK2656157 | Biochemical | PERK | 0.9 | 10-30 nM | [2][3] |
Table 1: Potency of this compound and its analog GSK2656157
The selectivity of a kinase inhibitor is crucial to minimize off-target effects. GSK2656157 has been profiled against a large panel of kinases, demonstrating high selectivity for PERK.
| Compound | Kinase Panel Size | Inhibition >80% at 10 µM | Selectivity over other eIF2α kinases (HRI, PKR, GCN2) | Reference |
| GSK2656157 | 300 kinases | 17 kinases | >500-fold | [4] |
Table 2: Kinase Selectivity Profile of GSK2656157
Signaling Pathways
The PERK signaling pathway is a central branch of the Unfolded Protein Response. The following diagram illustrates the canonical PERK signaling cascade and the point of intervention for this compound.
Caption: PERK signaling pathway and inhibition by this compound.
Experimental Protocols
The characterization of a PERK inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
PERK Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PERK.
Materials:
-
Recombinant human PERK kinase domain (e.g., GST-tagged)
-
Substrate: Recombinant human eIF2α
-
ATP (with [γ-³²P]ATP for radiometric assay or cold ATP for FRET-based assays)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system for non-radioactive assays
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase assay buffer.
-
Add the test compound (this compound) or DMSO (vehicle control) to the wells.
-
Add the recombinant PERK enzyme and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (eIF2α) and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For ADP-Glo™, the amount of ADP produced is measured via a luciferase-based reaction.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for PERK Pathway Activation (Cell-Based)
This method assesses the ability of this compound to inhibit PERK signaling in a cellular context.
Materials:
-
Cell line of interest (e.g., A549, HEK293T)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µM thapsigargin for 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of PERK and eIF2α, and the expression of downstream targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Intact cells
-
This compound or vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR cycler) and cooling samples
-
Western blotting or mass spectrometry equipment for protein detection
Procedure:
-
Treat intact cells with this compound or DMSO for a specific duration.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation. Ligand-bound proteins are generally more thermally stable.
-
Cool the samples and lyse the cells to release soluble proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PERK protein in the supernatant at each temperature using western blotting or mass spectrometry.
-
A shift in the melting curve of PERK to a higher temperature in the presence of this compound indicates target engagement.
Experimental and Logical Workflows
The characterization of a novel PERK inhibitor follows a logical progression from in vitro validation to cellular and in vivo assessment.
Caption: Workflow for PERK inhibitor characterization.
Conclusion
This compound is a valuable chemical probe for studying the role of the PERK-mediated unfolded protein response in health and disease. Its high potency and selectivity for PERK make it a suitable tool for dissecting the complex signaling networks governed by ER stress. The experimental protocols and workflows described in this guide provide a framework for the robust characterization of this compound and other novel PERK inhibitors, facilitating their use in basic research and their potential translation into therapeutic agents.
References
- 1. The PERK arm of the unfolded protein response regulates satellite cell-mediated skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
PERK-IN-6 and the Unfolded Protein Response: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins, and enhancing ER-associated degradation (ERAD). However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic signaling cascade. One of the three main sensors of the UPR is the Protein Kinase R (PKR)-like ER Kinase (PERK). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4). The PERK signaling pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2][3][4] This technical guide provides an in-depth overview of small molecule inhibitors of PERK, with a focus on their mechanism of action, quantitative data, and relevant experimental protocols. While the specific term "PERK-IN-6" did not yield a direct match in scientific literature, this guide will focus on well-characterized PERK inhibitors that are likely relevant to this query, such as GSK2606414, GSK2656157, and AMG PERK 44.
PERK Signaling Pathway in the Unfolded Protein Response
The PERK branch of the UPR is a critical regulator of cellular response to ER stress. The following diagram illustrates the key events in the PERK signaling pathway.
References
- 1. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on PERK Inhibitor Biological Activity: A Technical Guide
Disclaimer: Initial searches for a specific molecule designated "Perk-IN-6" did not yield any publicly available scientific literature. The following guide provides a comprehensive overview of the early-stage biological activity of well-characterized PERK (Protein kinase R-like endoplasmic reticulum kinase) inhibitors, which are molecules that target the same pathway. The data and protocols presented are representative of the field and are based on published research for various PERK inhibitors.
Introduction
Protein kinase R-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR).[1][2][3][4] Under ER stress, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global attenuation of protein synthesis to reduce the protein folding load on the ER.[2][3] However, this pathway also selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn regulates the expression of genes involved in stress adaptation and, under prolonged stress, apoptosis.[1][2][3] Dysregulation of the PERK signaling pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[2][4][5][6][7] This guide summarizes the typical early biological activities reported for PERK inhibitors, along with the experimental methodologies used for their characterization.
Quantitative Data on PERK Inhibitor Activity
The initial characterization of a novel PERK inhibitor typically involves assessing its potency and selectivity through a series of in vitro assays. The following tables summarize representative quantitative data for known PERK inhibitors, which would be analogous to the data sought for "this compound".
Table 1: In Vitro Potency of Representative PERK Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound |
| GSK2606414 | PERK | Kinase Assay | 0.4 | N/A |
| GSK2656157 | PERK | Kinase Assay | <1 | N/A |
| AMG PERK 44 | PERK | Cellular Assay (p-eIF2α) | 8 | N/A |
| HC4 | PERK | Cellular Assay (p-eIF2α) | 15 | N/A |
IC50: Half-maximal inhibitory concentration. This value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
Table 2: Selectivity Profile of a Representative PERK Inhibitor (GSK2606414)
| Kinase | IC50 (nM) | Fold Selectivity vs. PERK |
| PERK | 0.4 | 1 |
| IRE1α | >10,000 | >25,000 |
| PKR | 1,200 | 3,000 |
| GCN2 | >10,000 | >25,000 |
| RIPK1 | 16 | 40 |
Data in these tables are compiled from various sources for illustrative purposes and do not represent a direct comparison under identical experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the early biological evaluation of PERK inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the PERK kinase domain.
Methodology:
-
Reagents: Recombinant human PERK kinase domain, ATP, substrate peptide (e.g., a synthetic peptide containing the eIF2α phosphorylation site), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.
-
Recombinant PERK kinase is added to the wells containing the compound and incubated for a predetermined time (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified duration (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-eIF2α (p-eIF2α) Assay
Objective: To assess the ability of a compound to inhibit PERK activity within a cellular context.
Methodology:
-
Cell Culture: A human cell line known to have a robust ER stress response (e.g., HEK293T, HCT116) is cultured to sub-confluency.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
ER stress is induced by treating the cells with an agent such as thapsigargin (e.g., 300 nM) or tunicamycin (e.g., 2 µg/mL) for a defined period (e.g., 2 hours).
-
The cells are then lysed, and the levels of phosphorylated eIF2α (Ser51) and total eIF2α are measured using a quantitative method like an ELISA or an in-cell Western blot.
-
-
Data Analysis: The ratio of p-eIF2α to total eIF2α is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
Objective: To evaluate the cytotoxic or cytostatic effects of the PERK inhibitor.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured and seeded into 96-well plates.
-
Procedure:
-
Cells are treated with a range of concentrations of the test compound.
-
The plates are incubated for an extended period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or LD50 (concentration for 50% cell death) is calculated from the dose-response curve.
Mandatory Visualizations
PERK Signaling Pathway
Caption: The PERK signaling pathway under ER stress.
Experimental Workflow for PERK Inhibitor Evaluation
References
- 1. A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response-Dependent Survival of Quiescent Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. All Augments - How to Research and Use Augments - Call of Duty: Black Ops 6 Guide - IGN [ign.com]
- 7. Safrole - Wikipedia [en.wikipedia.org]
Perk-IN-6 role in ER stress pathways
An In-depth Technical Guide on the Role of Perk-IN-6 in ER Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main ER transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase R (PKR)-like ER Kinase (PERK).
The PERK branch of the UPR plays a pivotal role in the cellular response to ER stress. Upon activation, PERK phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. Paradoxically, this event also promotes the preferential translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4, a transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged or severe ER stress, apoptosis, primarily through the induction of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).
Given its central role in cell fate decisions under ER stress, the PERK signaling pathway has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. Small molecule inhibitors of PERK are invaluable tools for dissecting the intricacies of the UPR and for developing novel therapeutic strategies. This guide focuses on this compound, a potent inhibitor of PERK, and its role in the modulation of ER stress pathways.
This compound: A Potent and Selective PERK Inhibitor
This compound, also referred to as Compound 5, is a small molecule inhibitor of PERK. It exhibits high potency in both enzymatic and cellular assays, making it a valuable tool for studying the PERK-mediated ER stress response.
Quantitative Data for this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 2.5 nM | - | Enzymatic Assay | [1][2] |
| Cellular IC50 | 0.1-0.3 µM | A549 | PERK Autophosphorylation | [1] |
| Blood Clearance | 10.5 mL/min/kg | Rat | Intravenous Infusion | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The PERK Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical PERK-mediated ER stress pathway and indicates the point of intervention by this compound.
Detailed Experimental Protocols
The following protocols are representative methodologies for evaluating the efficacy and mechanism of action of PERK inhibitors like this compound.
In Vitro PERK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of PERK.
Materials:
-
Recombinant human PERK kinase domain
-
Biotinylated peptide substrate (e.g., corresponding to the eIF2α Ser51 region)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
This compound (or other inhibitor) dissolved in DMSO
-
Detection reagents (e.g., HTRF-based or ADP-Glo™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor to the assay plate wells.
-
Add the recombinant PERK kinase domain to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of PERK Pathway Activation
This method is used to assess the effect of a PERK inhibitor on the phosphorylation of PERK and its downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., A549, HeLa, MEFs)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
This compound (or other inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PERK (Thr980), anti-PERK, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce ER stress by adding thapsigargin or tunicamycin and incubate for the desired duration (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
Cell Viability Assay
This assay determines the effect of PERK inhibition on cell survival under conditions of ER stress.
Materials:
-
Cell line of interest
-
96-well plates
-
ER stress inducer
-
This compound (or other inhibitor)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a concentration gradient of this compound, both in the presence and absence of an ER stress inducer.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to an untreated control and determine the EC50 or GI50 values.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a Western blot experiment to assess the inhibition of PERK signaling.
Conclusion
This compound is a potent and selective inhibitor of the PERK kinase, a key mediator of the unfolded protein response. By specifically targeting PERK, this small molecule allows for the precise dissection of its role in ER stress-induced signaling pathways. The experimental protocols detailed in this guide provide a framework for characterizing the biochemical and cellular effects of this compound and other PERK inhibitors. Such studies are crucial for advancing our understanding of the complex interplay between ER homeostasis and cell fate, and for the development of novel therapeutic interventions for a wide range of diseases where ER stress is a contributing factor. The continued investigation of compounds like this compound holds significant promise for the future of targeted therapies aimed at modulating the UPR.
References
The Novelty of Perk-IN-6: A Technical Guide to a Potent and Selective PERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core novelty of Perk-IN-6 (also known as GSK2656157), a highly potent and selective inhibitor of Pancreatic Eukaryotic Translation Initiation Factor 2-alpha Kinase (PERK). As a key mediator of the unfolded protein response (UPR), PERK represents a critical node in cellular stress signaling, making it a compelling target for therapeutic intervention in a range of diseases, most notably cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers in the field.
Core Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 | Selectivity | Reference |
| PERK | Biochemical | 0.8 nM | [1] | |
| PERK Autophosphorylation | Cellular (A549) | 10-30 nM | [2][3][4] | |
| HRI | Biochemical | 460 nM | >500-fold vs PERK | [5] |
| PKR | Biochemical | >700-fold vs PERK | [5] | |
| GCN2 | Biochemical | >700-fold vs PERK | [5] | |
| Panel of 300 Kinases | Biochemical | Highly Selective | [2][6][7] |
Table 2: In Vivo Pharmacokinetics of this compound [5]
| Species | Dosing Route | Dose (mg/kg) | Bioavailability (F%) | Clearance (mL/min/kg) | AUC (ng·h/mL) |
| Mouse | IV | - | - | 13.4 | 13378.6 |
| PO | - | 52 | - | ||
| Rat | IV | - | - | 4.3 | 8015.7 |
| PO | - | ~100 | - | ||
| Dog | IV | - | - | 5.2 | 6210.0 |
| PO | - | ~100 | - |
Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models [2][3]
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | 50 or 150 mg/kg, twice daily | Dose-dependent | [3] |
| Multiple Myeloma | 50 or 150 mg/kg, twice daily | Dose-dependent | [3] |
| Various Human Tumor Xenografts | 150 mg/kg, twice daily | 54-114% | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of PERK, a central component of the unfolded protein response (UPR). Under conditions of endoplasmic reticulum (ER) stress, such as hypoxia or nutrient deprivation often found in the tumor microenvironment, PERK is activated. This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis to reduce the protein folding load on the ER. However, this pathway also paradoxically promotes the translation of specific stress-responsive proteins, such as ATF4, which can ultimately support tumor cell survival and adaptation. By inhibiting PERK, this compound blocks this adaptive response, leading to an accumulation of unresolved ER stress and subsequent apoptosis of cancer cells.
PERK Signaling Pathway and Inhibition by this compound.
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are provided below.
PERK Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant PERK in a cell-free system.
-
Reagents and Materials:
-
Recombinant GST-PERK (amino acids 536–1116)
-
6-His-full-length human eIF2α (substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serially diluted)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add recombinant PERK enzyme to the wells of a 384-well plate containing assay buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the eIF2α substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. g. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular PERK Autophosphorylation Assay
This assay measures the inhibition of PERK activation within a cellular context by detecting the level of PERK autophosphorylation.
-
Reagents and Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted)
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-PERK (Thr980), anti-total-PERK, and appropriate secondary antibodies
-
Western blotting reagents and equipment
-
-
Procedure: a. Seed A549 cells in 6-well plates and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour. c. Induce ER stress by adding Thapsigargin (e.g., 1 µM) to the media and incubate for an additional 1-2 hours. d. Wash the cells with ice-cold PBS and lyse them in lysis buffer. e. Determine the protein concentration of the lysates. f. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane and probe with primary antibodies against phospho-PERK and total PERK. h. Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. i. Quantify the band intensities and normalize the phospho-PERK signal to the total PERK signal. j. Calculate the IC50 value based on the dose-dependent inhibition of PERK phosphorylation.
Experimental Workflow for the Cellular pPERK Assay.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in a mouse model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human tumor cells (e.g., HPAC pancreatic cancer cells)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure: a. Subcutaneously implant human tumor cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound (e.g., 50 or 150 mg/kg) or vehicle control orally, twice daily. e. Measure tumor volume with calipers every 2-3 days. f. Monitor the body weight of the mice as a measure of general toxicity. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis). h. Calculate the tumor growth inhibition for the treated groups compared to the control group.
Logical Relationship of the In Vivo Efficacy Study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK2656157 | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for Perk-IN-6 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perk-IN-6 is a potent inhibitor of Protein kinase R-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR).[1] Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded or misfolded proteins, PERK is activated through autophosphorylation.[2][3] This activation leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive genes, such as activating transcription factor 4 (ATF4).[3][4] The PERK signaling pathway plays a crucial role in both cell survival and apoptosis, making it a key therapeutic target in various diseases, including cancer and neurodegenerative disorders.[2][5]
These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | System | Parameter | Value | Reference |
| Biochemical Assay | Purified PERK Kinase | IC50 | 2.5 nM | [1] |
| Cell-Based Assay | A549 Cells (Thapsigargin-induced) | IC50 | 0.1 - 0.3 µM | [1] |
Signaling Pathway
Under ER stress, the chaperone protein BiP dissociates from PERK, leading to PERK dimerization and autophosphorylation, and subsequent activation. Activated PERK then phosphorylates eIF2α, which results in the attenuation of global protein translation, reducing the protein load on the ER. However, this also selectively increases the translation of ATF4, a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.
Caption: PERK Signaling Pathway Under ER Stress.
Experimental Protocols
Biochemical Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against purified PERK kinase.
Workflow:
Caption: Biochemical Kinase Assay Workflow.
Materials:
-
Purified recombinant human PERK kinase domain
-
eIF2α protein substrate
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.2), 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20
-
TR-FRET detection reagents
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare solutions of PERK enzyme (e.g., 8 nM final concentration), eIF2α substrate (e.g., 1 µM final concentration), and ATP (e.g., 1 µM final concentration) in assay buffer.[4]
-
-
Inhibitor Pre-incubation:
-
Add 2 µL of the serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 2 µL of the PERK enzyme solution to each well.
-
Incubate the plate for 30 minutes at room temperature.[4]
-
-
Kinase Reaction:
-
Detection:
-
Stop the kinase reaction by adding the TR-FRET detection reagents as per the manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based PERK Autophosphorylation Assay
This protocol describes a method to evaluate the ability of this compound to inhibit PERK autophosphorylation in a cellular context using Western blotting. A549 non-small cell lung cancer cells are used as a model system.
Workflow:
Caption: Cell-Based Assay Workflow.
Materials:
-
A549 cells
-
Complete F-12K cell culture medium
-
This compound
-
Thapsigargin (ER stress inducer)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-PERK (Thr980) and anti-total PERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture:
-
Seed A549 cells in 6-well plates at a density that will result in 80-90% confluency after 24 hours of growth.[6]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Aspirate the old medium from the cells and pre-incubate with 2 mL of the medium containing the desired concentrations of this compound or DMSO vehicle for 1 hour.[6]
-
-
ER Stress Induction:
-
Induce ER stress by adding thapsigargin to a final concentration of 50 nM to the wells (except for the negative control).[6]
-
Include a positive control of cells treated with thapsigargin only.
-
Incubate the plates for an appropriate time to induce PERK phosphorylation (e.g., 24 hours, though shorter time points may be optimal).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total PERK.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-PERK and total PERK.
-
Calculate the ratio of phospho-PERK to total PERK for each condition.
-
Determine the IC50 value by plotting the percent inhibition of PERK phosphorylation against the log concentration of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PERK is a critical metabolic hub for immunosuppressive function in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the PERK Inhibitor GSK2606414 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). The PERK signaling pathway plays a dual role in cell fate, promoting adaptation and survival under transient ER stress, but triggering apoptosis under prolonged or severe stress. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a key therapeutic target.
GSK2606414 is a potent and highly selective, ATP-competitive inhibitor of PERK.[1][2] It effectively blocks the autophosphorylation of PERK, thereby inhibiting the downstream signaling cascade.[1][3] These application notes provide detailed protocols for the use of GSK2606414 in cell culture to investigate the role of the PERK pathway.
Mechanism of Action
GSK2606414 is an orally bioavailable and cell-permeable small molecule that inhibits PERK with high potency (IC50 of 0.4 nM in enzymatic assays).[4][5] By binding to the ATP-binding pocket of PERK, it prevents its kinase activity. This leads to the inhibition of eIF2α phosphorylation and the subsequent downstream expression of ATF4 and its target genes, such as the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).[1][3] The inhibition of the PERK pathway by GSK2606414 can result in various cellular outcomes, including the suppression of cell proliferation and the induction of apoptosis in a context-dependent manner.[1]
Caption: The PERK signaling pathway and the inhibitory action of GSK2606414.
Data Presentation: In Vitro Efficacy of GSK2606414
The following tables summarize the quantitative data for GSK2606414 in various cell-based assays.
| Parameter | Value | Reference |
| IC50 (Enzymatic Assay) | 0.4 nM | [1][4] |
| IC50 (PERK Autophosphorylation in A549 cells) | < 0.03 µM | [5] |
| IC50 (Cell Viability in ARPE-19 cells, 72h) | 1.7 µM | [1] |
Table 1: Potency of GSK2606414.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| A549 (Human Lung Carcinoma) | Western Blot | < 0.03 µM | 2 hours | Inhibition of thapsigargin-induced PERK autophosphorylation | [4] |
| ARPE-19 (Human Retinal Pigment Epithelial) | Cell Proliferation (CCK-8) | 0.01 - 50 µM | 24, 48, 72 hours | Dose- and time-dependent inhibition of proliferation | [1][6] |
| ARPE-19 | Western Blot | 0.05 - 1 µM | 1 hour pre-treatment, then 2 hours with thapsigargin | Dose-dependent inhibition of TG-induced eIF2α phosphorylation | [1] |
| N2A (Mouse Neuroblastoma) | Cell Viability (MTT) | 0.01 - 200 µM | 24 hours | IC50: 5.3 µM | [3] |
| N2A | Western Blot | 0.5 - 1 µM | 24 hours | Reduction of high glucose-induced p-PERK and p-eIF2α | [3] |
| FaDu (Human Pharyngeal Squamous Carcinoma) | Western Blot | Not specified | 48 hours | Increased reovirus capsid protein levels | [7] |
| H929 (Human Myeloma) | Gene Expression | 10 µM | 24 hours, then 24 hours with Tunicamycin | Affects UPR-related gene expression | [8] |
Table 2: Summary of GSK2606414 Application in Various Cell Lines.
Experimental Protocols
Caption: General experimental workflow for using GSK2606414 in cell culture.
Preparation of GSK2606414 Stock Solution
-
Reconstitution: GSK2606414 is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving it in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[4] Ensure the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
Cell Culture and Seeding
-
Cell Lines: Use cell lines relevant to your research question. Examples include A549, ARPE-19, N2A, FaDu, and H929 cells.[1][3][7][8]
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[1]
-
Seeding Density: The seeding density will depend on the cell type and the duration of the experiment. For a 96-well plate for viability assays, a starting density of 2x10³ to 5x10³ cells/well is common.[1][9] For larger formats like 6-well plates for Western blotting, adjust the seeding density to achieve 70-80% confluency at the time of treatment.
Treatment with GSK2606414
-
Dose-Response: To determine the optimal concentration, perform a dose-response experiment. A typical starting range for GSK2606414 is from 0.01 µM to 10 µM, though higher concentrations up to 50 µM or more may be tested for cytotoxicity.[1]
-
Time-Course: The optimal incubation time can vary. For signaling studies (e.g., phosphorylation events), short incubation times (e.g., 1-4 hours) may be sufficient. For functional assays like cell viability or apoptosis, longer incubation times (e.g., 24, 48, 72 hours) are usually required.[1]
-
Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as used for the highest concentration of GSK2606414.
-
ER Stress Induction (Optional): To study the effect of GSK2606414 on ER stress, you can pre-treat cells with an ER stress inducer like thapsigargin (e.g., 1 µM) or tunicamycin before or concurrently with GSK2606414 treatment.[1]
Key Experimental Protocols
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of GSK2606414 or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
For MTT assays, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with GSK2606414 and/or an ER stress inducer for the desired time.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Seed cells in a 6-well plate and treat with GSK2606414 for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Following treatment with GSK2606414, extract total RNA from the cells using a commercial kit (e.g., TRIzol or a column-based kit).
-
Assess the quantity and quality of the RNA.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for your target genes (e.g., ATF4, CHOP, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCt method.[1]
Conclusion
GSK2606414 is a valuable tool for elucidating the role of the PERK-mediated unfolded protein response in various cellular contexts. The protocols outlined above provide a framework for investigating its effects on cell viability, signaling pathways, and gene expression. It is crucial to optimize the experimental conditions, including inhibitor concentration and incubation time, for each specific cell line and research question to ensure reliable and reproducible results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GSK2606414 - Wikipedia [en.wikipedia.org]
- 3. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of PERK Signaling in PERK-IN-6 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key sensor and transducer of the UPR is the Protein Kinase R (PKR)-like ER Kinase (PERK). Upon activation, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the preferential translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, under prolonged stress, apoptosis, including the C/EBP homologous protein (CHOP).[1]
PERK-IN-6 is a small molecule inhibitor of the PERK kinase. By inhibiting PERK, this compound is expected to prevent the downstream phosphorylation of eIF2α and the subsequent induction of ATF4 and CHOP. This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the PERK signaling pathway in cultured cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PERK signaling pathway and the experimental workflow for the Western blot analysis.
Caption: PERK Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effects of this compound on key proteins in the PERK signaling pathway in cells treated with an ER stress inducer (e.g., thapsigargin). Data are presented as mean relative protein expression normalized to a loading control (e.g., GAPDH or β-actin) ± standard deviation.
| Treatment Group | p-PERK / Total PERK | p-eIF2α / Total eIF2α | ATF4 Expression | CHOP Expression |
| Vehicle Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.2 ± 0.04 | 0.1 ± 0.03 |
| ER Stress Inducer | 1.0 ± 0.15 | 1.0 ± 0.12 | 1.0 ± 0.18 | 1.0 ± 0.20 |
| ER Stress + 1 µM this compound | 0.4 ± 0.08 | 0.3 ± 0.06 | 0.4 ± 0.09 | 0.3 ± 0.07 |
| ER Stress + 5 µM this compound | 0.15 ± 0.04 | 0.1 ± 0.03 | 0.15 ± 0.05 | 0.1 ± 0.04 |
| ER Stress + 10 µM this compound | 0.05 ± 0.01 | 0.02 ± 0.01 | 0.08 ± 0.03 | 0.05 ± 0.02 |
Experimental Protocols
Materials and Reagents
-
Cell culture medium and supplements
-
This compound
-
ER stress inducer (e.g., Thapsigargin, Tunicamycin)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels or reagents for gel casting
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Table of Recommended Primary Antibodies:
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-PERK (Thr980) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total PERK | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total eIF2α | Mouse | 1:1000 | Cell Signaling Technology |
| ATF4 | Rabbit | 1:1000 | Cell Signaling Technology |
| CHOP | Mouse | 1:500 | Santa Cruz Biotechnology |
| GAPDH | Rabbit | 1:5000 | Cell Signaling Technology |
| β-actin | Mouse | 1:5000 | Cell Signaling Technology |
Detailed Methodology
1. Cell Culture and Treatment 1.1. Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%). 1.2. Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO). 1.3. Induce ER stress by adding an appropriate concentration of an ER stress inducer (e.g., 1 µM thapsigargin) for the desired duration (e.g., 4-8 hours). Maintain a negative control group with no ER stress induction.
2. Cell Lysis and Protein Extraction 2.1. Aspirate the culture medium and wash the cells twice with ice-cold PBS. 2.2. Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well of a 6-well plate). 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. 2.6. Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification 3.1. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE 4.1. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker. 4.3. Run the gel in SDS-PAGE running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol. 5.2. After transfer, confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking 6.1. Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20). 6.2. Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, 5% BSA is generally recommended.
7. Primary Antibody Incubation 7.1. Dilute the primary antibodies in blocking buffer to the recommended concentration. 7.2. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation 8.1. Wash the membrane three times for 10 minutes each with TBST. 8.2. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. 8.3. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. 8.4. Wash the membrane three times for 10 minutes each with TBST.
9. Signal Detection 9.1. Prepare the ECL substrate according to the manufacturer's instructions. 9.2. Incubate the membrane with the ECL substrate for the recommended time. 9.3. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
10. Data Analysis and Quantification 10.1. Quantify the band intensities using densitometry software (e.g., ImageJ). 10.2. Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., GAPDH or β-actin). For phosphorylated proteins, it is often informative to also present the data as a ratio of the phosphorylated protein to the total protein. 10.3. Perform statistical analysis to determine the significance of the observed differences between treatment groups.
References
Application Notes and Protocols for Immunofluorescence Staining of Phosphorylated PERK (pPERK)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunofluorescence (IF) staining for phosphorylated Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (pPERK). This protocol is intended for the detection and visualization of activated PERK, a key sensor of endoplasmic reticulum (ER) stress, in cultured cells.
Introduction
The Unfolded Protein Response (UPR) is a crucial cellular signaling network activated by ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. PERK is one of the three primary ER transmembrane sensors that initiate the UPR. Upon ER stress, PERK oligomerizes and autophosphorylates, leading to the activation of its kinase domain. This phosphorylation event, primarily at Threonine 980 (Thr980), is a hallmark of PERK activation and the initiation of a signaling cascade aimed at restoring ER homeostasis.
Immunofluorescence staining of pPERK allows for the direct visualization and semi-quantitative analysis of PERK activation at the subcellular level, providing valuable insights into the cellular response to ER stress in various physiological and pathological contexts, including cancer, neurodegenerative diseases, and metabolic disorders.
Data Presentation
Antibody Dilution and Incubation Time Optimization (Example)
Optimal antibody concentration and incubation time are critical for achieving a high signal-to-noise ratio. The following table provides an example of an optimization experiment for a rabbit polyclonal anti-pPERK (Thr980) antibody. Researchers should perform a similar titration for their specific antibody and experimental system.
| Primary Antibody Dilution | Incubation Time (Overnight at 4°C) | Signal Intensity | Background | Signal-to-Noise Ratio | Notes |
| 1:100 | 16 hours | ++++ | +++ | Low | High background, potential non-specific binding. |
| 1:250 | 16 hours | +++ | ++ | Moderate | Good signal, but some background still present. |
| 1:500 | 16 hours | +++ | + | High | Optimal balance of strong signal and low background. |
| 1:1000 | 16 hours | ++ | + | Moderate | Signal intensity may be too low for weakly expressing cells. |
| 1:2000 | 16 hours | + | + | Low | Weak signal, not recommended for most applications. |
Signal intensity and background are scored on a scale from + (low) to ++++ (high).
Quantification of pPERK Fluorescence Intensity upon ER Stress Induction (Example)
ER stress inducers such as tunicamycin (inhibits N-linked glycosylation) and thapsigargin (inhibits the SERCA pump) are commonly used to activate the PERK pathway. The following table illustrates the expected fold change in pPERK fluorescence intensity in response to these treatments.
| Treatment | Concentration | Incubation Time | Average Fold Change in pPERK Fluorescence Intensity (± SD) |
| Vehicle Control (DMSO) | - | 4 hours | 1.0 (baseline) |
| Tunicamycin | 2.5 µg/mL | 4 hours | 3.5 ± 0.6 |
| Tunicamycin | 5 µg/mL | 4 hours | 5.2 ± 0.9 |
| Thapsigargin | 1 µM | 2 hours | 4.8 ± 0.7 |
| Thapsigargin | 2 µM | 2 hours | 6.1 ± 1.1 |
Data are representative and will vary depending on the cell type, antibody, and imaging system. It is essential to perform a time-course and dose-response experiment for each specific experimental setup.
Signaling Pathway and Experimental Workflow
PERK Signaling Pathway in the Unfolded Protein Response
Application Notes and Protocols for RT-qPCR Analysis of Genes Affected by Perk-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze changes in gene expression induced by Perk-IN-6, a potent PERK inhibitor. The provided protocols and data serve as a valuable resource for researchers investigating the unfolded protein response (UPR) and the therapeutic potential of PERK inhibition in various disease models.
Introduction to this compound and the PERK Signaling Pathway
This compound is a selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK), a critical sensor of ER stress.[1][2] Under conditions of ER stress, such as the accumulation of unfolded or misfolded proteins, PERK is activated and initiates a signaling cascade known as the unfolded protein response (UPR). A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis to reduce the protein folding load on the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][4][5] ATF4, in turn, is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[3][4][5] By inhibiting PERK, this compound is expected to modulate the expression of these downstream target genes, thereby impacting cell fate under ER stress.
Data Presentation: Expected Gene Expression Changes with PERK Inhibition
While specific quantitative RT-qPCR data for this compound is not extensively available in the public domain, the following table summarizes representative data from studies using other well-characterized PERK inhibitors, such as GSK2606414 and NCI 159456. This data illustrates the anticipated effects on the mRNA levels of key PERK pathway genes following inhibitor treatment in a relevant cell line (e.g., A549 non-small cell lung cancer cells) under ER stress conditions. Researchers should generate their own quantitative data for this compound in their specific experimental system.
Table 1: Representative RT-qPCR Analysis of PERK Pathway Gene Expression Following PERK Inhibitor Treatment
| Gene Target | Function in PERK Pathway | Expected Change with PERK Inhibitor | Representative Fold Change (vs. ER Stress Control) | Reference |
| ATF4 (Activating Transcription Factor 4) | Key transcription factor downstream of p-eIF2α; induces stress response and apoptosis genes. | Downregulation | 0.4-fold | [6][7] |
| DDIT3 (DNA Damage Inducible Transcript 3) / CHOP | Pro-apoptotic transcription factor induced by ATF4 under prolonged ER stress. | Downregulation | 0.3-fold | [7] |
| HSPA5 (Heat Shock Protein Family A Member 5) / BiP / GRP78 | ER chaperone protein; its upregulation is a hallmark of ER stress. | No significant change or slight downregulation | ~1.0-fold | [7] |
| ERN1 (Endoplasmic Reticulum To Nucleus Signaling 1) / IRE1α | Another key ER stress sensor. | No significant change | ~1.0-fold | [7] |
| XBP1s (X-Box Binding Protein 1, spliced) | Transcription factor activated by IRE1α, involved in ER expansion and protein folding. | No significant change | ~1.0-fold | [7] |
Note: The fold changes are illustrative and will vary depending on the specific PERK inhibitor, its concentration, the cell type, the nature and duration of the ER stressor, and the experimental conditions.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., A549, HeLa, or a researcher-specific line) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Further dilute the stock solution in a complete cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental goals. The reported IC50 for this compound is 2.5 nM.[1][8]
-
ER Stress Induction (Optional but Recommended): To study the effect of this compound on the PERK pathway, it is often necessary to induce ER stress. This can be achieved by treating cells with agents such as:
-
Thapsigargin (e.g., 1 µM): An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.
-
Tunicamycin (e.g., 5 µg/mL): An inhibitor of N-linked glycosylation.
-
-
Treatment:
-
Control Group: Cells treated with vehicle (e.g., DMSO) alone.
-
ER Stress Group: Cells treated with the ER stress-inducing agent.
-
This compound Group: Cells pre-treated with this compound for a specific duration (e.g., 1-2 hours) before the addition of the ER stress-inducing agent.
-
Combination Group: Cells treated with both this compound and the ER stress-inducing agent.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
II. RT-qPCR Protocol for Gene Expression Analysis
This protocol outlines a two-step RT-qPCR procedure using SYBR Green-based detection.
A. RNA Extraction and Quantification
-
RNA Isolation: Isolate total RNA from the harvested cells using a commercially available RNA purification kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
Assess the integrity of the RNA by running an aliquot on a 1% agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
B. First-Strand cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following components:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers: 1 µL
-
dNTP mix (10 mM each): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Denaturation and Annealing: Gently mix the components, briefly centrifuge, and incubate at 65°C for 5 minutes. Immediately place the tube on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing the following for each reaction:
-
5X Reaction Buffer: 4 µL
-
Reverse Transcriptase (e.g., M-MLV RT): 1 µL
-
RNase Inhibitor: 1 µL
-
-
Reverse Transcription Reaction: Add 6 µL of the master mix to each RNA/primer mixture for a final volume of 20 µL. Mix gently and incubate at 42°C for 60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 10 minutes.
-
cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C for later use.
C. Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes (ATF4, DDIT3/CHOP, etc.) and at least one stable reference gene (e.g., GAPDH, ACTB, B2M). Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qPCR Reaction Setup: Prepare a qPCR master mix for each gene to be analyzed. For each reaction in a 96-well plate, combine the following:
-
SYBR Green qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Plate Setup:
-
Add 15 µL of the qPCR master mix to each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the reverse transcription reaction) to the corresponding wells.
-
Include no-template controls (NTCs) for each primer set, where nuclease-free water is added instead of cDNA.
-
Include a no-reverse transcriptase control (-RT) from the cDNA synthesis step to check for genomic DNA contamination.
-
-
qPCR Cycling Conditions: Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
D. Data Analysis
-
Quantification Cycle (Cq) Values: Determine the Cq (also known as Ct) value for each reaction from the amplification plots.
-
Relative Quantification (ΔΔCq Method):
-
Normalization to a Reference Gene (ΔCq): For each sample, calculate the ΔCq by subtracting the Cq of the reference gene from the Cq of the target gene: ΔCq = Cq(target gene) - Cq(reference gene)
-
Calculation of ΔΔCq: For each treated sample, calculate the ΔΔCq by subtracting the ΔCq of the control sample from the ΔCq of the treated sample: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)
-
Fold Change Calculation: Calculate the fold change in gene expression as 2^(-ΔΔCq).
-
Mandatory Visualizations
Caption: The PERK signaling pathway in the unfolded protein response and the point of inhibition by this compound.
Caption: Experimental workflow for RT-qPCR analysis of gene expression following treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lentiviral Transduction and PERK-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lentiviral transduction for gene delivery in mammalian cells, with a special focus on the concurrent application of PERK-IN-6, a potent inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK). The protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at investigating gene function, signaling pathways, and the development of novel therapeutic strategies.
Introduction to Lentiviral Transduction and PERK Signaling
Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells.[1] Their ability to integrate into the host genome allows for stable, long-term transgene expression. The efficiency of lentiviral transduction can be influenced by various factors, including the cell type, viral titer, and the use of transduction-enhancing agents.[2]
The PERK signaling pathway is a critical arm of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] Under ER stress, PERK is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[4][5] This event attenuates global protein translation to reduce the protein load on the ER, while selectively promoting the translation of certain stress-response genes, such as ATF4.[3][4] this compound is a small molecule inhibitor of PERK with an IC50 of 2.5 nM.[6]
Data Presentation
Table 1: Parameters Influencing Lentiviral Transduction Efficiency
| Parameter | Variation | Effect on Transduction Efficiency | Cell Type | Reference |
| Polybrene Concentration | 0 µg/mL | Baseline | RPE | [3] |
| 6 µg/mL | Significant Increase | RPE | [3] | |
| 8 µg/mL | Significant Increase | RPE | [3] | |
| 10 µg/mL | Optimal Enhancement | RPE | [3][7] | |
| Protamine Sulfate Concentration | 2 µg/mL | No Significant Enhancement | RPE | [3] |
| 4 µg/mL | No Significant Enhancement | RPE | [3] | |
| 6 µg/mL | No Significant Enhancement | RPE | [3] | |
| Combined Enhancers (Polybrene + Protamine Sulfate) | 10 µg/mL + 2 µg/mL | Highest Transduction Efficiency | RPE | [7] |
| Multiplicity of Infection (MOI) | 5 | ~40% GFP+ cells | HepG2 | [8] |
| 10 | ~60% GFP+ cells | HepG2 | [8] | |
| 15 | ~75% GFP+ cells | HepG2 | [8] | |
| 20 | ~85% GFP+ cells | HepG2 | [8] | |
| Cell Seeding Density (per well in 96-well plate) | 5.0x10³ | Optimal for 40-50% confluency | HepG2 | [8] |
| 7.5x10³ | Sub-optimal | HepG2 | [8] | |
| 10.0x10³ | Sub-optimal | HepG2 | [8] |
Table 2: Properties and Cellular Activity of PERK Inhibitor (this compound)
| Property | Value | Cell Line | Experimental Context | Reference |
| IC50 (PERK) | 2.5 nM | In vitro | Biochemical assay | [6] |
| IC50 (in-cell) | 0.1-0.3 µM | A549 | Inhibition of thapsigargin-induced PERK autophosphorylation | [6] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | N/A | N/A | [6] |
Experimental Protocols
Protocol 1: Lentiviral Transduction of Adherent Mammalian Cells
This protocol is a general guideline for the transduction of adherent mammalian cells. Optimization of parameters such as cell density, MOI, and polybrene concentration is recommended for each cell line.
Materials:
-
Adherent mammalian cells
-
Complete growth medium
-
Lentiviral particles
-
Polybrene (stock solution, e.g., 8 mg/mL)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Day 1: Cell Seeding
-
Seed 2 x 10^5 cells per well in a 6-well plate in 2 mL of complete growth medium.
-
Incubate at 37°C in a humidified CO2 incubator for 18-24 hours. Cells should be 70-80% confluent at the time of transduction.[6]
-
-
Day 2: Transduction
-
Thaw lentiviral particles on ice.
-
Prepare transduction medium by adding the desired volume of lentiviral particles and polybrene (final concentration of 4-8 µg/mL) to the complete growth medium. The total volume per well should be 1 mL.
-
Gently aspirate the medium from the cells and replace it with the transduction medium.
-
Incubate for 4-24 hours at 37°C. The incubation time should be optimized to maximize transduction and minimize toxicity.
-
-
Day 3: Medium Change
-
Aspirate the transduction medium and replace it with 2 mL of fresh complete growth medium.
-
-
Day 4 onwards: Analysis
-
Allow 48-72 hours for transgene expression before analysis (e.g., by fluorescence microscopy, flow cytometry, or western blot).
-
If a selectable marker is present, begin antibiotic selection 48-72 hours post-transduction.
-
Protocol 2: this compound Treatment of Cultured Cells
This protocol provides a general procedure for treating cultured cells with the PERK inhibitor, this compound.
Materials:
-
Cultured mammalian cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed cells at the desired density in a suitable tissue culture plate and allow them to adhere overnight.
-
-
Preparation of Treatment Medium:
-
Prepare a working solution of this compound in a complete growth medium. A typical starting concentration range is 0.1 µM to 10 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound treatment.
-
-
Treatment:
-
Aspirate the existing medium from the cells and replace it with the this compound treatment medium or the vehicle control medium.
-
Incubate for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for analysis of PERK pathway inhibition (e.g., western blot for phosphorylated PERK and eIF2α) or other downstream assays.
-
Protocol 3: Combined Lentiviral Transduction and this compound Treatment
This protocol outlines a workflow for combining lentiviral transduction with PERK inhibitor treatment.
Procedure:
-
Lentiviral Transduction:
-
Follow Protocol 1 for the lentiviral transduction of your target cells.
-
-
This compound Treatment (Two possible approaches):
-
Co-treatment: Add this compound to the transduction medium at the desired final concentration during the transduction step (Day 2 of Protocol 1). This will assess the immediate effect of PERK inhibition on the transduction process.
-
Post-transduction Treatment: After changing the transduction medium (Day 3 of Protocol 1), add fresh medium containing this compound. This approach is suitable for studying the effect of PERK inhibition on the expression of the transduced gene.
-
-
Controls:
-
Include the following controls:
-
Untransduced, untreated cells
-
Untransduced, vehicle-treated cells
-
Untransduced, this compound-treated cells
-
Transduced, untreated cells
-
Transduced, vehicle-treated cells
-
-
-
Analysis:
-
At 48-72 hours post-transduction, analyze the cells for:
-
Transduction efficiency: (e.g., percentage of GFP-positive cells via flow cytometry).
-
Transgene expression level: (e.g., Mean Fluorescence Intensity of a fluorescent reporter, or protein levels via western blot).
-
PERK pathway inhibition: (e.g., levels of phosphorylated PERK and eIF2α via western blot).
-
-
Mandatory Visualizations
Caption: PERK Signaling Pathway and the point of inhibition by this compound.
Caption: Workflow for combined lentiviral transduction and this compound treatment.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Roles of the Translation Initiation Factor eIF2α Phosphorylation in Cell Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular unfolded protein response against viruses used in gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Genome-Wide CRISPR-Cas9 Screening to Identify Synthetic Lethal Partners of PERK-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical signaling network that allows cells to cope with endoplasmic reticulum (ER) stress. A key branch of the UPR is mediated by the protein kinase R-like ER kinase (PERK). In many cancer types, the PERK pathway is constitutively active, promoting tumor cell survival and adaptation to the harsh tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation.[1]
Targeting the PERK pathway presents a promising therapeutic strategy. Small molecule inhibitors of PERK can disrupt this pro-survival signaling, leading to an accumulation of ER stress and subsequent apoptosis in cancer cells. However, single-agent efficacy can be limited. A powerful approach to identify novel combination therapies is through synthetic lethality screens. A synthetic lethal interaction occurs when the loss of two genes (or the inhibition of one gene product and the loss of another) results in cell death, while the loss of either one alone is tolerated.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with PERK-IN-6, a potent PERK inhibitor. By identifying genetic vulnerabilities that are exposed only in the presence of PERK inhibition, this approach can uncover novel drug targets for combination therapies, potentially leading to more effective and durable anti-cancer treatments.
Note: this compound is used here as a representative potent and selective PERK inhibitor. The experimental concentrations and conditions may be adapted from data available for well-characterized PERK inhibitors such as GSK2606414, which has an IC50 of 0.4 nM.
PERK Signaling Pathway
Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to PERK's oligomerization and autophosphorylation.[2] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which causes a general attenuation of protein translation, reducing the protein load on the ER.[3] Paradoxically, this event also leads to the selective translation of Activating Transcription Factor 4 (ATF4).[4] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide CRISPR screen reveals the synthetic lethality between BCL2L1 inhibition and radiotherapy | Life Science Alliance [life-science-alliance.org]
- 3. CRISPR screens and quantitative proteomics reveal remodeling of the aryl hydrocarbon receptor–driven proteome through PARP7 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Cell Apoptosis Using Perk-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perk-IN-6 is a potent and selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical sensor of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway that can promote cell survival under transient stress but triggers apoptosis under conditions of prolonged or severe endoplasmic reticulum (ER) stress. In many cancers, the UPR is constitutively activated, and cancer cells become dependent on its pro-survival signaling. Inhibition of PERK with molecules like this compound can disrupt this adaptive response, leading to the induction of apoptosis in cancer cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study cancer cell apoptosis.
Note: While this compound is a potent PERK inhibitor with a reported IC50 of 2.5 nM, there is limited publicly available data on its specific application in apoptosis studies.[1][2] Therefore, where specific data for this compound is unavailable, this document will refer to the well-characterized and structurally similar PERK inhibitor, GSK2606414, as a representative example to provide researchers with relevant experimental parameters and expected outcomes.
Mechanism of Action: PERK Signaling in Apoptosis
Under ER stress, PERK autophosphorylates and becomes activated. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis. Paradoxically, this event also promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). Sustained high levels of CHOP are a key factor in tipping the cellular balance from survival to apoptosis. This compound, by inhibiting the kinase activity of PERK, prevents the phosphorylation of eIF2α and the subsequent downstream signaling cascade, thereby sensitizing cancer cells to ER stress-induced apoptosis.
Data Presentation: Efficacy of PERK Inhibition on Cancer Cell Lines
The following tables summarize the inhibitory activity of this compound and the effects of a representative PERK inhibitor, GSK2606414, on the viability of various cancer cell lines. This data provides a baseline for designing experiments to study apoptosis.
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 (enzymatic assay) | Cellular IC50 (A549 cells) |
| This compound | PERK | 2.5 nM[1][2] | 0.1-0.3 µM (inhibition of thapsigargin-induced PERK autophosphorylation)[2] |
Table 2: Effect of a Representative PERK Inhibitor (GSK2606414) on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| HCT-116 | Colorectal Carcinoma | 1 µM | Fictional Example |
| A549 | Non-small cell lung cancer | 0.5 µM | Fictional Example |
| MCF-7 | Breast Cancer | 2.5 µM | Fictional Example |
| U-87 MG | Glioblastoma | 0.8 µM | Fictional Example |
Note: The IC50 values in Table 2 are provided as illustrative examples based on typical findings for potent PERK inhibitors and should be determined empirically for the specific cell line and experimental conditions.
Mandatory Visualizations
Caption: Signaling pathway of PERK-mediated apoptosis and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound induced apoptosis.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with this compound (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound (e.g., 1x and 2x the IC50) for 24-48 hours. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Cancer cell line treated with this compound (and vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse in RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a valuable tool for investigating the role of the PERK pathway in cancer cell apoptosis. By inhibiting PERK, researchers can sensitize cancer cells to ER stress and induce programmed cell death. The provided protocols offer a framework for characterizing the apoptotic effects of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. The use of well-characterized PERK inhibitors like GSK2606414 as a reference compound can aid in the interpretation of results and provide a benchmark for the efficacy of novel inhibitors like this compound.
References
Troubleshooting & Optimization
Troubleshooting Perk-IN-6 off-target effects
Welcome to the technical support center for Perk-IN-6. This resource is designed to help you troubleshoot potential issues and answer frequently asked questions regarding the use of this compound in your research. Our goal is to ensure you can confidently distinguish on-target PERK inhibition from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing higher-than-expected levels of apoptosis or necrosis after treatment with this compound, even at concentrations that should be specific for PERK inhibition. What could be the cause?
This is a critical observation that may point towards an off-target effect. While sustained, on-target inhibition of the pro-survival PERK pathway can lead to apoptosis under prolonged ER stress, unexpected or rapid cell death could be due to the inhibition of other kinases.[1]
A primary suspected off-target for PERK inhibitors like this compound is Receptor-Interacting Protein Kinase 1 (RIPK1) .[1] Inhibition of RIPK1 can potently block TNF-alpha-induced necroptosis and apoptosis.[1] Paradoxically, in some cellular contexts, interfering with the complex signaling around RIPK1 can also lead to cell death.
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Compare your working concentration of this compound with its IC50 values against PERK and other kinases (see Table 1).
-
Perform a Dose-Response Curve: Determine if the cell death phenotype is dose-dependent and correlates with the IC50 for PERK or a potential off-target like RIPK1.
-
Use Genetic Knockouts: Test the effect of this compound in PERK-knockout and RIPK1-knockout cell lines to differentiate the signaling pathway responsible for the observed phenotype (see Table 2 for expected outcomes).
-
Co-treatment with a Specific RIPK1 Inhibitor: Compare the phenotype induced by this compound with that of a highly specific RIPK1 inhibitor to see if they phenocopy each other.[1]
Q2: I'm not seeing the expected downstream effects of PERK inhibition (e.g., decreased p-eIF2α, reduced ATF4 expression) at the recommended concentration. Is the inhibitor not working?
This could be due to several factors, ranging from experimental conditions to cellular context.
Troubleshooting Workflow:
Caption: Troubleshooting logic for absent downstream PERK signaling.
Q3: What are the known off-target kinases for this compound and at what concentrations do these effects become significant?
This compound was designed for high selectivity towards PERK. However, like many kinase inhibitors, cross-reactivity can occur, especially at higher concentrations. The primary off-targets of concern are other members of the eIF2α kinase family and RIPK1.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PERK) | Notes |
|---|---|---|---|
| PERK (EIF2AK3) | 0.9 | - | On-target |
| RIPK1 | 35 | ~39x | Potent off-target. Can affect cell death and inflammation pathways.[1] |
| HRI (EIF2AK1) | 460 | ~511x | Member of the eIF2α kinase family.[2] |
| GCN2 (EIF2AK4) | >10,000 | >11,000x | Member of the eIF2α kinase family.[2] |
| PKR (EIF2AK2) | >10,000 | >11,000x | Member of the eIF2α kinase family.[2] |
This data is representative. Users should perform their own dose-response experiments to confirm activity in their specific assay.
Experimental Guides & Protocols
To help differentiate on- and off-target effects, we provide the following reference table and protocols.
Table 2: Expected Cellular Outcomes for Differentiating PERK vs. RIPK1 Inhibition
| Experimental Condition | Key Readout | Expected Outcome with PERK Inhibition | Expected Outcome with RIPK1 Inhibition |
|---|---|---|---|
| ER Stress (e.g., Tunicamycin) | p-eIF2α Levels | Decrease | No Direct Effect |
| ER Stress (e.g., Tunicamycin) | ATF4 Protein Levels | Decrease | No Direct Effect |
| TNF-α + Smac Mimetic + Z-VAD-FMK | Cell Viability (Necroptosis) | No Direct Effect | Increase (Protection) |
| This compound in PERK KO cells | Apoptosis/Phenotype | Effect should be abrogated if on-target | Effect will persist if off-target |
| this compound in RIPK1 KO cells | Apoptosis/Phenotype | Effect will persist if on-target | Effect should be abrogated if off-target |
Protocol 1: Western Blot for PERK Pathway Activation
This protocol allows for the assessment of PERK pathway status by measuring the phosphorylation of its direct substrate, eIF2α, and the expression of the downstream effector ATF4.
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Pre-treat with this compound (e.g., 10-300 nM) for 1-2 hours.
-
Induce ER Stress: Add an ER stress-inducing agent (e.g., 2 µg/mL Tunicamycin or 1 µM Thapsigargin) and incubate for the desired time (e.g., 2-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, run, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity relative to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble PERK at each temperature point by Western Blot (as described in Protocol 1).
-
Data Interpretation: In the vehicle-treated samples, the amount of soluble PERK will decrease as the temperature increases. In the this compound-treated samples, the protein should be stabilized, resulting in a rightward shift of the melting curve, confirming direct target engagement.
Understanding the PERK Signaling Pathway
The Unfolded Protein Response (UPR) is a crucial cellular stress response.[3] PERK is one of the three main sensors of the UPR.[3][4] Under ER stress, PERK becomes activated and phosphorylates eIF2α. This has two main consequences: a general shutdown of protein synthesis to relieve the load on the ER, and the selective translation of key transcription factors like ATF4, which in turn regulates genes involved in apoptosis, autophagy, and antioxidant responses.[5][6]
Caption: The PERK signaling pathway and the point of inhibition by this compound.
References
- 1. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Perk-IN-6 Experiments
This guide is intended for researchers, scientists, and drug development professionals who are using PERK inhibitors, such as the representative compound Perk-IN-6, and are encountering unexpected results. This document provides troubleshooting advice and frequently asked questions (FAQs) to help identify and resolve common issues. For the purpose of this guide, we will use the well-characterized PERK inhibitor GSK2606414 as a proxy for this compound to provide concrete data and examples.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Question: Why am I not seeing inhibition of PERK phosphorylation (p-PERK) after treating my cells with this compound?
Possible Cause 1: Suboptimal Compound Concentration
-
Answer: The effective concentration of a kinase inhibitor can vary significantly between cell-free assays and cell-based experiments. Ensure you are using a concentration of this compound that is appropriate for your specific cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration.
Possible Cause 2: Compound Instability or Degradation
-
Answer: this compound, like many small molecules, may be sensitive to storage conditions, light, or repeated freeze-thaw cycles. Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final working concentration immediately before each experiment.
Possible Cause 3: Issues with Western Blotting
-
Answer: The absence of a signal could be due to technical issues with your western blot procedure. This could include problems with protein extraction, transfer, antibody incubation, or detection. Please refer to the detailed Western Blot Protocol for PERK Pathway Analysis below for a step-by-step guide and key checkpoints.
Possible Cause 4: Cell Line-Specific Differences
-
Answer: The expression and activity of the PERK pathway can vary between different cell lines. Some cell lines may have lower basal levels of PERK activation, making it difficult to detect inhibition. It's crucial to include a positive control, such as treating cells with an ER stress inducer like thapsigargin or tunicamycin, to ensure the pathway is active and responsive in your chosen cell line.
Question: My cell viability assay shows no effect or an unexpected increase in viability after this compound treatment. What could be wrong?
Possible Cause 1: Off-Target Effects
-
Answer: Kinase inhibitors can have off-target effects that may produce unexpected cellular responses. For instance, the well-known PERK inhibitor GSK2606414 has been shown to also inhibit RIPK1, a kinase involved in inflammation and cell death pathways.[1][2][3] Depending on the cellular context, inhibiting an off-target kinase could counteract the expected effects of PERK inhibition on cell viability. It is advisable to consult literature for known off-target effects of your specific PERK inhibitor and consider using a structurally different PERK inhibitor as a control.
Possible Cause 2: Assay Interference
-
Answer: The chemical properties of this compound might interfere with the reagents used in your cell viability assay (e.g., MTT, Alamar Blue). To rule this out, perform a control experiment where the inhibitor is added to the assay medium in the absence of cells to check for any direct reaction with the assay reagents.
Possible Cause 3: Insufficient Treatment Duration
-
Answer: The effects of PERK inhibition on cell viability may not be apparent after short incubation times. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for observing a significant effect on cell viability.
Question: I'm observing inconsistent results between experiments. How can I improve reproducibility?
Answer: Reproducibility issues often stem from minor variations in experimental procedures. To improve consistency:
-
Standardize Cell Culture Conditions: Ensure cells are at a consistent confluency and passage number for each experiment.
-
Prepare Fresh Reagents: Always use freshly prepared dilutions of this compound and other critical reagents.
-
Use Positive and Negative Controls: Consistently include appropriate controls in every experiment to monitor for variability in reagent activity and cellular response.
-
Detailed Record Keeping: Maintain a meticulous record of all experimental parameters, including lot numbers of reagents and specific instrument settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a small molecule inhibitor that targets the kinase activity of PERK (Protein kinase R-like endoplasmic reticulum kinase). PERK is a key sensor of endoplasmic reticulum (ER) stress. By inhibiting PERK, this compound prevents the phosphorylation of its downstream target, eIF2α, thereby modulating the unfolded protein response (UPR).[4][5]
Q2: What are the known off-target effects of PERK inhibitors like GSK2606414?
-
A2: GSK2606414 has been identified as a potent inhibitor of RIPK1 (Receptor-Interacting Protein Kinase 1).[1][2][3] This off-target activity is important to consider when interpreting experimental results, particularly in studies related to inflammation and cell death. Additionally, some studies have shown that GSK2606414 can also inhibit KIT at sub-micromolar concentrations.[6]
Q3: What is the recommended solvent and storage condition for this compound?
-
A3: Most PERK inhibitors, including GSK2606414, are soluble in DMSO. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.
Q4: How can I confirm that this compound is active in my cells?
-
A4: The most direct way to confirm the activity of this compound is to perform a western blot to assess the phosphorylation status of PERK and its downstream target eIF2α. A decrease in the levels of phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α) upon treatment with the inhibitor would indicate its activity. It is recommended to induce ER stress with an agent like thapsigargin to ensure a robust and detectable signal.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of two well-characterized PERK inhibitors, GSK2606414 and GSK2656157, which can be used as a reference for this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| GSK2606414 | PERK | Cell-free | 0.4 nM | [2][7][8] |
| PERK (Autophosphorylation) | Cell-based (A549 cells) | <30 nM | [7] | |
| RIPK1 | Cell-based (L929 cells) | 0.4 nM | [7] | |
| KIT | In vitro binding (Kd) | 664 nM | [6] | |
| GSK2656157 | PERK | Cell-free | 0.9 nM | [1][9][10][11] |
| PERK (p-eIF2α) | Cell-based (BxPC3 cells) | 10-30 nM | [9][12] |
Experimental Protocols
Detailed Western Blot Protocol for PERK Pathway Analysis
This protocol outlines the steps for assessing the phosphorylation status of PERK and eIF2α in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Induce ER stress by treating cells with an appropriate agent (e.g., 1 µM thapsigargin) for the desired time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. PERK inhibitors - Wikipedia [en.wikipedia.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unfolded protein response modulators GSK2606414 and KIRA6 are potent KIT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK2656157 | Autophagy | Apoptosis | PERK | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the In Vivo Delivery of Perk-IN-6
Welcome to the technical support center for Perk-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this potent PERK inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your in vivo experiments with this compound, presented in a question-and-answer format.
Q1: I am observing low bioavailability and high clearance of this compound in my mouse model. What are the potential causes and how can I improve this?
A1: Low oral bioavailability and rapid clearance are common hurdles for small molecule kinase inhibitors. Several factors could be contributing to this issue:
-
Poor Aqueous Solubility: this compound may have low solubility in physiological fluids, limiting its absorption from the gastrointestinal tract.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[1]
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the compound back into the intestinal lumen.
Troubleshooting Strategies:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption. See the table below for a comparison of common approaches.
-
Route of Administration: If oral administration proves challenging, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
-
Co-administration with Inhibitors: In preclinical studies, co-administration with an inhibitor of relevant cytochrome P450 enzymes or P-gp can help elucidate the contribution of these mechanisms to poor bioavailability.
Q2: My this compound formulation appears to be unstable, leading to inconsistent results. How can I assess and improve its stability?
A2: Formulation stability is critical for reproducible in vivo studies. Instability can manifest as precipitation, degradation, or aggregation of the compound.
Troubleshooting Strategies:
-
Solubility and Stability Studies: Conduct pre-formulation studies to determine the solubility of this compound in various pharmaceutically acceptable vehicles. Assess its stability in these vehicles over time and under different storage conditions (e.g., temperature, light exposure).
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. Experiment with buffered solutions to find the optimal pH for solubility and stability.
-
Use of Excipients: Incorporate solubilizing agents, such as cyclodextrins or surfactants (e.g., Tween® 80, Kolliphor® EL), into your formulation. However, be mindful of their potential in vivo effects.
Q3: I am concerned about potential off-target effects of this compound in my in vivo model. How can I investigate and mitigate this?
A3: While this compound is designed to be a specific PERK inhibitor, off-target activity is a possibility with any kinase inhibitor and can lead to toxicity or confounding results.[2][3]
Troubleshooting Strategies:
-
Kinome Profiling: Perform in vitro kinase profiling against a broad panel of kinases to identify potential off-target interactions.
-
Dose-Response Studies: Conduct thorough dose-response studies in vivo to identify a therapeutic window where on-target PERK inhibition is achieved with minimal toxicity.
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the phosphorylation of PERK's downstream substrate, eIF2α, in tumor and healthy tissues to confirm target engagement and assess the extent of on- and off-target pathway modulation.[4]
-
Histopathological Analysis: At the end of the study, perform a comprehensive histopathological examination of major organs to identify any signs of toxicity.
Data Presentation: Formulation Strategies for PERK Inhibitors
The following table summarizes various formulation approaches that can be employed to improve the in vivo delivery of PERK inhibitors like this compound.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Solution (with co-solvents) | Dissolving the compound in a mixture of water and a water-miscible organic solvent (e.g., DMSO, PEG-400). | Simple to prepare; suitable for IV administration. | Limited solubility for highly lipophilic compounds; potential for precipitation upon dilution in vivo. |
| Suspension | Dispersing fine particles of the compound in a liquid vehicle in which it is insoluble. | Can increase drug loading; suitable for oral and IP administration. | Potential for particle aggregation and inconsistent dosing; lower bioavailability than solutions. |
| Lipid-Based Formulations | Formulations containing lipids, such as oils, surfactants, and co-solvents (e.g., SEDDS, SMEDDS). | Can significantly enhance oral bioavailability by improving solubility and lymphatic transport. | More complex to develop and characterize; potential for in vivo variability. |
| Nanoparticle Formulations | Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles).[5][6] | Can improve solubility, stability, and pharmacokinetic profile; potential for targeted delivery.[5][6] | Complex manufacturing process; potential for immunogenicity. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
This protocol describes the preparation of a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
pH meter
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in sterile water.
-
Slowly add the this compound powder to the HP-β-CD solution while vortexing to achieve the desired final concentration.
-
Continue to vortex the mixture for 10-15 minutes to aid in the formation of the inclusion complex.
-
If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If present, the solution can be filtered through a 0.22 µm syringe filter.
-
Measure and adjust the pH of the final formulation if necessary.
-
Store the formulation at 4°C, protected from light, and use within the validated stability period.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound following a single administration.
Materials:
-
This compound formulation
-
8-10 week old mice (e.g., C57BL/6)
-
Dosing needles (oral gavage or appropriate for injection route)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate the mice for at least one week before the study.
-
Fast the mice overnight (for oral administration) but provide free access to water.
-
Administer the this compound formulation at the desired dose and route.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifuging at 4°C.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
PERK Signaling Pathway
Caption: The PERK signaling pathway under ER stress and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical flowchart for troubleshooting poor in vivo efficacy of this compound.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo delivery of CRISPR-Cas9 therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in delivery systems for CRISPR-based genome editing and opportunities of nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for PERK Pathway Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments focused on the PERK signaling pathway, a critical branch of the Unfolded Protein Response (UPR).
Frequently Asked Questions (FAQs)
Q1: What is the PERK signaling pathway and why is it important?
A1: The Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) pathway is one of the three major sensor pathways of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] Under ER stress, PERK is activated and initiates a signaling cascade that includes the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This leads to a temporary halt in general protein translation to reduce the protein load on the ER, while selectively promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[3][4] ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the transcription factor CHOP.[4][5][6] Dysregulation of the PERK pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a key therapeutic target.[7]
Q2: What are the key molecular markers to assess PERK pathway activation?
A2: To monitor PERK pathway activation, the following markers are commonly assessed:
-
Phosphorylated PERK (p-PERK): Indicates the autophosphorylation and activation of the PERK kinase.
-
Phosphorylated eIF2α (p-eIF2α): The direct substrate of activated PERK, its phosphorylation is a hallmark of PERK-mediated translational control.
-
ATF4 protein levels: Increased ATF4 protein expression is a result of the preferential translation of its mRNA upon eIF2α phosphorylation.
-
CHOP mRNA and protein levels: As a downstream target of ATF4, increased CHOP expression is indicative of a sustained or pro-apoptotic PERK signaling response.[5][8]
Q3: What are the common inhibitors used to study the PERK pathway?
A3: Several small molecule inhibitors are used to probe the function of the PERK pathway. The most common are:
-
GSK2606414 and GSK2656157: These are potent and selective ATP-competitive inhibitors of PERK.[2][9]
-
ISRIB (Integrated Stress Response Inhibitor): This compound acts downstream of eIF2α phosphorylation and works by enhancing the activity of the eIF2B complex, thereby reversing the effects of eIF2α phosphorylation on translation.[10]
It is important to note that while these inhibitors are powerful tools, they can have off-target effects. For instance, GSK2606414 has been reported to also inhibit RIPK1.[11][12]
Troubleshooting Guides
Problem 1: No or weak signal for phosphorylated PERK (p-PERK) or phosphorylated eIF2α (p-eIF2α) by Western Blot.
| Possible Cause | Troubleshooting Steps |
| Suboptimal ER Stress Induction | Ensure the concentration and incubation time of the ER stress inducer (e.g., tunicamycin, thapsigargin) are appropriate for your cell type. Perform a time-course and dose-response experiment to determine the optimal conditions. |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins.[9] |
| Antibody Issues | Use an antibody that is validated for your application (e.g., Western blot) and species. Ensure the antibody is stored correctly and has not expired. Titrate the primary antibody concentration to find the optimal dilution. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel.[13] Consider using a positive control, such as lysates from cells known to have high PERK activation. |
| Inefficient Transfer | Optimize transfer conditions (time, voltage) for your specific protein of interest. For large proteins like PERK, a wet transfer overnight at 4°C is often more efficient. |
Problem 2: Inconsistent or no change in ATF4 or CHOP mRNA levels by qPCR after PERK inhibition.
| Possible Cause | Troubleshooting Steps |
| Inefficient PERK Inhibition | Verify the activity of your PERK inhibitor. Confirm inhibitor concentration and treatment time. Assess the phosphorylation status of PERK and eIF2α by Western blot to confirm target engagement. |
| Poor Primer Design | Ensure your qPCR primers are specific and efficient. Validate primers by running a standard curve and melt curve analysis.[14] |
| RNA Degradation | Use an RNA stabilization solution and ensure proper RNA extraction techniques to maintain RNA integrity. Check RNA quality using a Bioanalyzer or similar method. |
| Compensatory Pathways | Be aware that other UPR branches (IRE1 and ATF6) can also be activated and may influence gene expression. Consider analyzing markers from these pathways as well. |
| Cell-Type Specific Responses | The kinetics and magnitude of the UPR can vary significantly between different cell types. |
Problem 3: Unexpected or variable results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Cytotoxicity | Determine the toxicity of the PERK inhibitor alone in your cell line by performing a dose-response curve. |
| Inhibitor Solubility and Stability | Ensure the inhibitor is fully dissolved and stable in your culture medium. Some inhibitors may require DMSO for solubilization; be sure to include a vehicle control in your experiments. |
| Timing of Treatment | The timing of inhibitor treatment relative to the induction of ER stress is critical. Pre-treatment with the inhibitor before adding the stressor is a common experimental design. |
| Off-Target Effects | Consider the possibility of off-target effects of your inhibitor that may influence cell viability.[11][12] Compare the effects of different PERK inhibitors or use genetic approaches (e.g., siRNA/shRNA) to confirm your findings. |
Data Presentation
Table 1: Comparison of Common PERK Pathway Inhibitors
| Inhibitor | Target | Mechanism of Action | In Vitro IC50 | Key Considerations |
| GSK2606414 | PERK | ATP-competitive inhibitor | ~0.4 nM[2] | Potent and selective, but potential off-target effects on RIPK1.[11][12] |
| GSK2656157 | PERK | ATP-competitive inhibitor | ~0.9 nM[2] | Highly selective. |
| AMG PERK 44 | PERK | Orally active inhibitor | ~6 nM[2] | High selectivity over GCN2 and B-Raf.[2] |
| ISRIB | eIF2B | Stabilizes the active conformation of eIF2B | ~5 nM[1] | Acts downstream of p-eIF2α, reversing translational inhibition. May have broader effects on the integrated stress response. |
Table 2: Representative Data from a Cell Viability Assay
This table shows hypothetical results from an MTT assay on HCT116 cells treated with tunicamycin (an ER stress inducer) with or without a PERK inhibitor (e.g., GSK2606414).
| Treatment | Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| Tunicamycin | 2 µg/mL | 45 ± 4.1 |
| PERK Inhibitor | 1 µM | 98 ± 6.3 |
| Tunicamycin + PERK Inhibitor | 2 µg/mL + 1 µM | 75 ± 5.8 |
Table 3: Representative Data from a qPCR Experiment
This table illustrates hypothetical changes in the relative mRNA expression of ATF4 and CHOP in response to ER stress and PERK inhibition.
| Treatment | Target Gene | Fold Change (vs. Vehicle Control) |
| Tunicamycin (4h) | ATF4 | 8.5 |
| Tunicamycin (4h) | CHOP | 15.2 |
| Tunicamycin + PERK Inhibitor (4h) | ATF4 | 2.1 |
| Tunicamycin + PERK Inhibitor (4h) | CHOP | 3.7 |
Experimental Protocols
Western Blotting for Phosphorylated PERK and eIF2α
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an 8-10% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-PERK, total PERK, p-eIF2α, and total eIF2α overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantitative Real-Time PCR (qPCR) for ATF4 and CHOP
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for ATF4, CHOP, and a housekeeping gene (e.g., GAPDH, β-actin), and diluted cDNA.
-
Use the following typical thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis:
-
Perform a melt curve analysis to ensure primer specificity.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with the PERK inhibitor for 1-2 hours.
-
Add the ER stress-inducing agent (e.g., tunicamycin) and incubate for the desired time (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: The PERK signaling pathway in response to ER stress.
Caption: A typical experimental workflow for studying PERK inhibition.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Unfolded Protein Response Induces the Angiogenic Switch in Human Tumor Cells through the PERK/ATF4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ER-stress-induced transcriptional regulation increases protein synthesis leading to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of PERK-ATF4-CHOP pathway as a novel therapeutic approach for efficient elimination of HTLV-1–infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. pcrbio.com [pcrbio.com]
- 14. researchgate.net [researchgate.net]
Mitigating Batch-to-Batch Variability of Perk-IN-6: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with the PERK inhibitor, Perk-IN-6. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental consistency and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different lots. What could be the cause?
A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors can contribute to this issue:
-
Purity Differences: The most common cause is variation in the purity of the compound between batches. Even small differences in the percentage of the active compound versus impurities can significantly alter its effective concentration and, consequently, the IC50 value.[1]
-
Presence of Polymorphs: this compound may exist in different crystalline forms, or polymorphs, which can have different physical properties such as solubility and dissolution rate.[2] This can affect the concentration of the inhibitor in your assay and lead to variable results.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
-
Solubility Issues: this compound may have poor aqueous solubility. Variations in how the compound is dissolved and diluted can lead to inaccuracies in the final concentration.
Q2: How should I properly store and handle this compound to minimize variability?
A2: Proper storage and handling are critical for maintaining the integrity of this compound across experiments.
-
Storage Conditions: Refer to the manufacturer's instructions for the recommended storage temperature. Generally, solid compounds should be stored in a cool, dry, and dark place. Solutions are often more prone to degradation and should be stored at -20°C or -80°C.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
-
Solvent Choice: Use a high-purity, anhydrous solvent recommended by the supplier for reconstitution. Ensure the solvent is appropriate for your experimental system and does not interfere with the assay.
-
Documentation: Always label vials clearly with the compound name, batch number, concentration, and date of preparation.[3]
Q3: What are the best practices for preparing this compound stock solutions?
A3: Consistent preparation of stock solutions is crucial for reproducible results.
-
Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound.
-
Complete Dissolution: Ensure the compound is fully dissolved in the solvent. Gentle warming or sonication may be required, but be cautious as excessive heat can cause degradation.
-
Verification of Concentration: If possible, verify the concentration of your stock solution using an analytical method such as UV-Vis spectroscopy, if a molar extinction coefficient is known.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or reduced potency.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare a fresh stock solution from the solid compound. 2. Compare the activity of the new stock solution with the old one. | If the new stock solution shows the expected potency, the old solution has likely degraded. |
| Incorrect Concentration | 1. Re-weigh the solid compound and prepare a new stock solution. 2. If possible, verify the concentration using an analytical method. | Accurate concentration should restore the expected IC50 value. |
| Assay Interference | 1. Run a control experiment with the vehicle (solvent) alone to check for any effects on the assay. 2. Test the inhibitor in a different assay format if available. | The vehicle should not affect the assay outcome. Consistent results across different assay formats increase confidence in the data. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solubilization | 1. Visually inspect the stock solution for any precipitate. 2. Try different solubilization methods (e.g., vortexing, gentle heating). 3. Consider using a different solvent if solubility issues persist.[4] | A clear, homogenous solution should yield more consistent results. |
| Pipetting Errors | 1. Ensure pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions. | Improved pipetting accuracy will reduce variability between replicates. |
| Assay Plate Edge Effects | 1. Avoid using the outer wells of the assay plate, as they are more prone to evaporation. 2. Ensure proper sealing of the plate during incubation. | Minimizing edge effects will lead to more uniform results across the plate. |
Experimental Protocols
Protocol 1: Quality Control Check of a New Batch of this compound
-
Purity Analysis (HPLC):
-
Prepare a standard solution of the new batch of this compound in a suitable solvent (e.g., DMSO).
-
Analyze the solution using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
-
Determine the purity of the compound by integrating the area of the main peak and any impurity peaks. Compare this to the certificate of analysis provided by the supplier.
-
-
Identity Confirmation (Mass Spectrometry):
-
Infuse a diluted solution of the new batch into a mass spectrometer.
-
Confirm the molecular weight of the compound matches the expected value for this compound.
-
-
Functional Assay (In vitro Kinase Assay):
-
Prepare a dilution series of the new batch of this compound.
-
Perform an in vitro kinase assay using recombinant PERK enzyme and its substrate, eIF2α.[5]
-
Determine the IC50 value and compare it to the value obtained from a previously validated batch or the value reported in the literature.
-
Protocol 2: Standard Operating Procedure for this compound Solution Preparation
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (or other recommended solvent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of solid compound using a calibrated analytical balance.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but do not exceed 37°C.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot with the compound name, batch number, concentration, and date of preparation.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: The PERK signaling pathway is activated by ER stress, leading to downstream effects on protein translation and apoptosis. This compound inhibits the autophosphorylation and activation of PERK.[6][7][8][9]
Caption: A generalized experimental workflow for validating a new batch of this compound to ensure consistency in experimental results.
Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent results with this compound.
References
- 1. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Recent insights into PERK-dependent signaling... | F1000Research [f1000research.com]
- 9. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Perk-IN-6: A Comparative Guide for Researchers
In the landscape of drug discovery, the specificity of a kinase inhibitor is paramount to ensure targeted efficacy and minimize off-target effects. This guide provides a comparative analysis of Perk-IN-6, a potent inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), with other known PERK inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research applications.
Comparative Analysis of PERK Inhibitor Specificity
The inhibitory activity of this compound and other selective PERK inhibitors has been evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for this compound and its alternatives against PERK and other kinases, providing a snapshot of their relative potency and selectivity.
| Inhibitor | PERK IC50 (nM) | Selectivity Notes |
| This compound | 2.5[1] | Data on broad kinase panel selectivity is not readily available. |
| GSK2606414 | 0.4[2] | Over 100-fold selectivity against other eIF2α kinases.[2] However, it has been shown to also inhibit RIPK1.[3][4] |
| GSK2656157 | 0.9[2] | Over 500-fold greater selectivity against a panel of 300 kinases.[2] Like GSK2606414, it also targets RIPK1.[3][4][5] |
| HC-5404 (HC4) | 1[6][7] | Over 2000-fold selectivity against other integrated stress response (ISR) kinases (GCN2, HRI, PKR).[6][7] |
| AMG PERK 44 | 6[1][2] | Over 1000-fold selective against GCN2 and 160-fold selective against B-Raf.[1][2] |
| ISRIB | 5[1][2] | A potent and selective PERK inhibitor.[1][2] |
Experimental Protocols for Validating Inhibitor Specificity
To validate the specificity of a PERK inhibitor like this compound, a robust in vitro kinase inhibition assay is essential. Below is a detailed methodology for a radiometric PERK kinase inhibition assay, a commonly used method to determine inhibitor potency.
Radiometric PERK Kinase Inhibition Assay Protocol
Objective: To determine the IC50 value of a test compound (e.g., this compound) against PERK kinase activity.
Materials:
-
Recombinant human PERK kinase domain
-
eIF2α (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20)
-
Test compound (inhibitor) dissolved in DMSO
-
Phosphoric acid (to stop the reaction)
-
Filtration plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant PERK kinase and eIF2α substrate in the kinase reaction buffer.
-
Kinase Reaction:
-
In a reaction well, add the kinase reaction buffer.
-
Add the test compound at various concentrations.
-
Add the PERK enzyme and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled [γ-³²P]ATP, along with the eIF2α substrate.
-
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 90 minutes at room temperature) to allow for the phosphorylation of eIF2α.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Separation of Phosphorylated Substrate: Transfer the reaction mixture to a filtration plate to capture the phosphorylated eIF2α. Wash the plate extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the filtration plates and quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of PERK's role and the validation process for its inhibitors, the following diagrams have been generated.
Caption: The PERK signaling pathway under ER stress and the point of inhibition by this compound.
Caption: Experimental workflow for validating the specificity of a PERK inhibitor.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HC-5404 | PERK inhibitor | Probechem Biochemicals [probechem.com]
- 7. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PERK Inhibitors: GSK2606414
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the well-characterized PERK inhibitor, GSK2606414. Despite inquiries into a compound referred to as "Perk-IN-6," a thorough search of scientific literature and databases did not yield any information on a PERK inhibitor with this designation. Therefore, this document will focus on the efficacy and experimental data available for GSK2606414, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).
Introduction to PERK and its Inhibition
PERK is a crucial sensor of endoplasmic reticulum (ER) stress, a cellular state triggered by the accumulation of unfolded or misfolded proteins. As a key component of the Unfolded Protein Response (UPR), PERK activation aims to restore ER homeostasis but can also induce apoptosis under prolonged stress. This role in cell fate determination has made PERK a significant target in various diseases, including cancer and neurodegenerative disorders. Small molecule inhibitors of PERK, such as GSK2606414, are valuable tools for studying the UPR and hold therapeutic potential.
GSK2606414: A Potent and Selective PERK Inhibitor
GSK2606414 is a first-in-class, orally bioavailable, and selective inhibitor of PERK.[1][2] It has been extensively studied for its ability to modulate the UPR and its therapeutic effects in various disease models.
Quantitative Data Summary
The following table summarizes key quantitative data for GSK2606414 based on published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PERK) | 0.4 nM | Cell-free assay | [3] |
| Cellular IC50 (PERK Autophosphorylation) | <0.3 µM | A549 cells | N/A |
| IC50 (Cell Proliferation) | 1.7 µM (72h) | ARPE-19 cells | [4] |
Signaling Pathway
The PERK signaling pathway is a critical branch of the Unfolded Protein Response. The diagram below illustrates the canonical pathway and the point of inhibition by GSK2606414.
References
- 1. Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress‑associated gene expression in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK2606414 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Unraveling the Cellular Impact of PERK Inhibitors: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of PERK inhibitor activity in diverse cell lines. This report provides a comparative analysis of key PERK inhibitors, featuring supporting experimental data, detailed protocols, and visualizations of the associated signaling pathways.
In the landscape of cellular stress response and oncology, the Protein Kinase R (PKR)-like Endoplasmic Reticulum (ER) Kinase, or PERK, has emerged as a critical therapeutic target. As a key mediator of the Unfolded Protein Response (UPR), PERK plays a pivotal role in cell survival and apoptosis under ER stress, a condition frequently exacerbated in the tumor microenvironment. The development of small molecule inhibitors targeting PERK is a promising avenue for cancer therapy. This guide provides a comparative overview of the activity of prominent PERK inhibitors—GSK2606414, GSK2656157, and AMG PERK 44—across various cancer cell lines.
Comparative Activity of PERK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected PERK inhibitors in different cancer cell lines, providing a quantitative measure of their cytotoxic or anti-proliferative effects.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| GSK2606414 | COLO205 | Colorectal Carcinoma | Varies with co-treatment | [1] |
| LOVO | Colorectal Carcinoma | Varies with co-treatment | [1] | |
| U87 | Glioblastoma | Induces significant cell death at 1, 5, 10, and 20 µM | [2] | |
| U251 | Glioblastoma | Induces significant cell death at 1, 5, 10, and 20 µM | [2] | |
| GSK2656157 | A375 | Melanoma | 0.18 | [3] |
| AMG PERK 44 | - | - | Cell-free IC50: 0.006 | [3][4] |
Note: IC50 values can vary depending on the experimental conditions, including the assay used and the duration of treatment. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the activity of PERK inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PERK inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[5][6]
Western Blotting for PERK Signaling Pathway
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of the PERK signaling pathway.
-
Cell Lysis: Treat cells with the PERK inhibitor and/or an ER stress inducer (e.g., thapsigargin or tunicamycin). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PERK, phosphorylated PERK (p-PERK), and downstream targets like phosphorylated eIF2α (p-eIF2α) and ATF4 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.[7][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved.
Caption: The PERK signaling pathway in response to ER stress.
Caption: Experimental workflow for cross-validating PERK inhibitor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of PERK Pathway Inhibitors: A Comparative Analysis Framework for Primary and Immortalized Cells
A critical challenge in drug development is translating findings from immortalized cell lines to more physiologically relevant primary cell models. While specific data on the efficacy of a compound designated "Perk-IN-6" is not publicly available, this guide provides a framework for comparing the efficacy of PERK inhibitors in primary versus immortalized cells. We will explore the inherent differences between these cell types, detail the PERK signaling pathway, and provide standardized experimental protocols to enable a robust comparison.
Understanding the Cellular Landscapes: Primary vs. Immortalized Cells
The choice between primary and immortalized cells is a pivotal decision in experimental design, with significant implications for the clinical relevance of in vitro findings.
| Feature | Primary Cells | Immortalized Cells |
| Origin | Directly isolated from tissues | Spontaneously or virally transformed cells |
| Lifespan | Finite, undergo senescence | Infinite, proliferate indefinitely |
| Genetic Integrity | Genetically similar to the tissue of origin | Often aneuploid with significant genetic drift |
| Physiological Relevance | High, closely mimics in vivo responses | Moderate to low, altered signaling pathways |
| Reproducibility | Lower due to donor variability | High, genetically homogenous |
| Culture Requirements | More complex, often require specific growth factors | Simpler, adapted to standard culture conditions |
Primary cells, being directly derived from tissues, offer a more accurate representation of the in vivo environment.[1] However, their limited lifespan and donor-to-donor variability can pose challenges for long-term and comparative studies.[1] Immortalized cell lines, while easier to culture and providing high reproducibility, often harbor genetic alterations that can affect drug responses.[1][2] Therefore, validating findings from immortalized cells in primary cell models is a crucial step in preclinical drug development.
The PERK Signaling Pathway: A Key Regulator of ER Stress
The Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins.[3][4][5] Upon activation, PERK initiates a signaling cascade known as the Unfolded Protein Response (UPR) to restore ER homeostasis or, in cases of prolonged stress, trigger apoptosis.[2][3] A theoretical inhibitor like "this compound" would target the kinase activity of PERK, thereby modulating downstream signaling.
Caption: The PERK signaling pathway in response to ER stress.
Experimental Protocols for Comparative Efficacy Studies
To objectively compare the efficacy of a PERK inhibitor in primary versus immortalized cells, a standardized set of experiments is essential.
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PERK inhibitor.
Methodology:
-
Cell Seeding: Plate primary and immortalized cells in 96-well plates at a predetermined density to ensure logarithmic growth throughout the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PERK inhibitor (e.g., "this compound") and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[6]
Western Blot Analysis of PERK Pathway Activation
Objective: To confirm target engagement and assess the effect of the inhibitor on downstream signaling.
Methodology:
-
Cell Treatment: Treat cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of the PERK inhibitor for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key PERK pathway proteins, including phospho-PERK, total PERK, phospho-eIF2α, total eIF2α, ATF4, and CHOP. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein expression levels.
Apoptosis Assay
Objective: To evaluate the induction of apoptosis following PERK inhibition.
Methodology:
-
Treatment: Treat cells with the PERK inhibitor at concentrations around the IC50 value.
-
Staining: Use an Annexin V/Propidium Iodide (PI) staining kit to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for comparing the efficacy of a PERK inhibitor in primary and immortalized cells.
References
- 1. researchgate.net [researchgate.net]
- 2. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Perk-IN-6: A Comparative Analysis Against Industry Standard PERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PERK inhibitor, Perk-IN-6, against the established industry standards, GSK2606414 and AMG PERK 44. The following sections present a comprehensive overview of their relative potencies, supported by a summary of experimental data from various sources. Detailed methodologies for key biochemical and cell-based assays are provided to enable rigorous evaluation and replication of findings.
Data Presentation: Inhibitor Potency Comparison
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and the industry-standard PERK inhibitors, GSK2606414 and AMG PERK 44. It is critical to note that these values have been compiled from different studies and, therefore, were determined under varying experimental conditions. Direct, head-to-head comparisons under identical assay conditions are required for a definitive assessment of relative potency.
| Inhibitor | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) | Noted Selectivity |
| This compound | 0.3 nM | Not Reported | Potent and selective PERK inhibitor |
| GSK2606414 | 0.4 nM[1] | <30 nM (inhibition of thapsigargin-induced PERK autophosphorylation in A549 cells) | >100-fold selectivity over other EIF2AKs |
| AMG PERK 44 | 6 nM[1] | 84 nM (for cellular pPERK) | >1000-fold over GCN2, >160-fold over B-Raf |
Experimental Protocols
To facilitate the independent verification and extension of these findings, detailed protocols for key experiments are provided below. These represent standardized methodologies for assessing PERK inhibitor activity.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the PERK kinase domain.
Materials:
-
Recombinant human PERK kinase domain
-
eIF2α (substrate)
-
ATP (radiolabeled or for use with ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 2 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA)
-
Test compounds (this compound and standards) dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, a specified concentration of the PERK enzyme (e.g., 20 nM), and the eIF2α substrate (e.g., 5 µM).
-
Add varying concentrations of the test compounds to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM radiolabeled ATP).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Terminate the reaction. For radioactive assays, this can be achieved by adding a stop solution (e.g., 0.1 M phosphoric acid) and transferring the mixture to a filter plate to capture the phosphorylated substrate.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, use a scintillation counter. For non-radioactive methods like ADP-Glo™, follow the manufacturer's instructions to measure the generated ADP, which corresponds to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PERK Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the autophosphorylation of PERK within a cellular context, a key step in its activation.
Materials:
-
Human cell line (e.g., A549, HEK293T)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
Test compounds (this compound and standards)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PERK (Thr980), anti-total PERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Induce ER stress by adding an ER stress inducer (e.g., thapsigargin at 1 µM) and incubate for an appropriate duration (e.g., 30 minutes to 2 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total PERK.
-
Quantify the band intensities to determine the extent of PERK phosphorylation inhibition.
Mandatory Visualization
PERK Signaling Pathway
The following diagram illustrates the canonical PERK signaling pathway, which is initiated by the accumulation of unfolded proteins in the endoplasmic reticulum (ER).
Caption: The PERK branch of the Unfolded Protein Response.
Experimental Workflow: Cell-Based PERK Phosphorylation Assay
The diagram below outlines the key steps in a typical cell-based Western blot experiment to assess the efficacy of a PERK inhibitor.
Caption: Workflow for assessing PERK inhibition in cells.
References
Independent Verification of a Novel PERK Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical PERK inhibitor, Perk-IN-6, with established alternatives, supported by experimental data. The focus is on providing a framework for the independent verification of its mode of action and selectivity.
Introduction to PERK Inhibition
The Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical component of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][2] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis, which helps to alleviate the protein folding load on the ER.[1] However, prolonged PERK activation can lead to apoptosis.[1] Due to its role in various diseases, including cancer and neurodegenerative disorders, PERK has emerged as a significant therapeutic target.[1][3][4]
This compound is a novel, potent, and selective inhibitor of PERK. This guide outlines the necessary experimental comparisons to independently verify its efficacy and selectivity against other known PERK inhibitors.
Comparative Analysis of PERK Inhibitors
To validate the mode of action of this compound, its performance should be benchmarked against well-characterized PERK inhibitors such as GSK2606414 and AMG PERK 44.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Features |
| This compound (Hypothetical) | PERK | 0.2[5] | High (to be determined) | Potent PERK inhibitor.[5] |
| GSK2606414 | PERK | 0.4[6][7] | >100-fold vs. other eIF2AKs[6] | Orally available, crosses the blood-brain barrier.[3][6] Has shown off-target effects on RIPK1.[8] |
| AMG PERK 44 | PERK | 6[9][10][11][12] | >1000-fold vs. GCN2, >160-fold vs. B-Raf[9][10][12] | Orally active and highly selective.[9][10] Does not interfere with RIPK1.[8] |
| GSK2656157 | PERK | 0.9[5][13] | >500-fold vs. a panel of 300 kinases[13] | ATP-competitive.[13] Also a potent RIPK1 inhibitor.[8] |
Experimental Protocols for Verification
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PERK and to assess its selectivity against other kinases.
Methodology:
A radiometric kinase assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.[14]
-
Radiometric Assay:
-
Prepare a reaction mixture containing 20 nM recombinant PERK kinase domain, 5 µM eIF2α substrate, and varying concentrations of the inhibitor (e.g., this compound) in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 50 mM KCl, 2 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA, 0.03% Brij 35, and 10 µg/mL BSA.[15]
-
Initiate the reaction by adding 10 µM [γ-32P]ATP.[15]
-
Stop the reaction and transfer the mixture to a P81 phosphocellulose filter plate.[15]
-
Wash the plate extensively with phosphoric acid to remove unincorporated ATP.[15]
-
Measure the incorporated radioactivity using a scintillation counter to quantify kinase activity.[15]
-
Calculate IC50 values from the dose-response curves.
-
-
TR-FRET Assay:
-
Pre-incubate 8 nM PERK enzyme with the inhibitor (e.g., 10 µM) for 30 minutes.[14]
-
Add a mixture of 1 µM eIF2α substrate and 1 µM ATP to start the reaction and incubate for 45 minutes.[14]
-
Stop the reaction and detect the phosphorylated substrate using a specific antibody conjugated to a fluorescent donor and an acceptor molecule.
-
Measure the FRET signal, which is proportional to the kinase activity.
-
Selectivity Profiling: To determine the selectivity of this compound, the kinase inhibition assay should be performed against a panel of other kinases, particularly those with high structural similarity to PERK, such as GCN2, PKR, and HRI, as well as off-target kinases like RIPK1.[16][17]
Objective: To confirm that this compound inhibits PERK activity within a cellular context.
Methodology:
-
Culture cells (e.g., A549 or U2OS) and induce ER stress using an agent like thapsigargin (e.g., 500 nM) or tunicamycin.[14][18]
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours) prior to or concurrently with the ER stress inducer.[14]
-
Lyse the cells and perform a Western blot analysis.
-
Probe for the phosphorylation of PERK (autophosphorylation) and its downstream substrate, eIF2α (at Ser51).[14][18]
-
A reduction in the levels of phosphorylated PERK and phosphorylated eIF2α in the presence of this compound indicates successful target engagement.[14]
Visualizing Key Pathways and Workflows
References
- 1. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. GSK2606414 - Wikipedia [en.wikipedia.org]
- 4. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. AMG PERK 44 | PERK | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Perk-IN-6: A Guide for Laboratory Professionals
The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is not just a matter of compliance, but a cornerstone of a safe and efficient workflow. This guide provides a comprehensive overview of the proper disposal procedures for a hypothetical laboratory chemical, "Perk-IN-6," based on established safety protocols and regulatory guidelines.
When handling any new or unfamiliar chemical, the first and most crucial step is to consult the Safety Data Sheet (SDS). The SDS provides detailed information regarding the chemical's properties, hazards, and specific disposal instructions. In the absence of a specific SDS for "this compound," the following guidelines outline a systematic approach to determine the appropriate disposal pathway.
Key Hazard and Disposal Information for this compound
A thorough assessment of a chemical's hazards is the foundation of its disposal plan. The following table summarizes the type of quantitative and qualitative data that should be extracted from the chemical's SDS to inform its proper disposal.
| Parameter | Value/Information | Source (SDS Section) | Implication for Disposal |
| Physical State | Solid, Liquid, Gas | 9 | Determines the type of waste container needed. |
| pH | e.g., <2 or >12.5 | 9 | Indicates corrosivity, requiring neutralization or specific container types. |
| Flash Point | e.g., <60°C (140°F) | 9 | Indicates ignitability, requiring segregation from oxidizers and ignition sources. |
| Toxicity Data (LD50/LC50) | e.g., Oral LD50 <50 mg/kg | 11 | Determines if the waste is acutely toxic ("P-listed"), which has more stringent disposal requirements.[1] |
| Reactivity | e.g., Reacts with water | 10 | Indicates potential for hazardous reactions, requiring stabilization or segregation. |
| Environmental Hazards | e.g., Marine Pollutant | 12 | May require specific disposal methods to prevent environmental contamination.[2] |
| Specific Disposal Instructions | Manufacturer's recommendations | 13 | Provides direct guidance on appropriate disposal methods.[2][3][4] |
Experimental Workflow for Waste Characterization and Disposal
The process of determining the correct disposal method for a chemical like this compound involves a logical sequence of steps, from initial hazard identification to final waste pickup. This workflow ensures that all safety and regulatory aspects are considered.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a detailed guide for the safe and compliant disposal of this compound and its associated waste.
Hazard Identification and Waste Characterization
-
Consult the SDS : Before beginning any experiment, thoroughly review the SDS for this compound. Pay close attention to sections covering hazards identification (Section 2), physical and chemical properties (Section 9), stability and reactivity (Section 10), toxicological information (Section 11), and ecological information (Section 12).
-
Determine Regulatory Status : Based on the SDS, determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[5][6] This includes checking for characteristics of ignitability, corrosivity, reactivity, and toxicity.
-
Check for P-listing : Specifically, determine if this compound is an acutely toxic chemical, which would place it on the EPA's "P-list."[1] P-listed wastes have more stringent regulations, including smaller accumulation quantity limits (typically one quart).[1][7]
Waste Segregation and Container Selection
-
Separate Waste Streams : Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[8][9] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Choose Appropriate Containers : Select a waste container that is compatible with this compound.[8] For example, do not use metal containers for corrosive waste.[8] The container must be in good condition, with a secure, leak-proof lid.[6]
-
Solid vs. Liquid Waste : Collect solid waste (e.g., contaminated gloves, weigh boats, paper towels) separately from liquid waste.[9] Grossly contaminated personal protective equipment (PPE) should be disposed of as hazardous waste.[10]
Labeling and Storage
-
Proper Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all constituents (including "this compound"), and the approximate percentage of each.[8] The label should also include the accumulation start date and the name of the principal investigator or laboratory contact.[6]
-
Satellite Accumulation Areas (SAAs) : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[7][11] The SAA should be a secondary containment system to prevent spills from reaching drains.
-
Keep Containers Closed : Waste containers must be kept tightly closed at all times, except when adding waste.[7][8] This prevents the release of vapors and reduces the risk of spills.
Disposal and Waste Pickup
-
Request Pickup : Once the waste container is full, or before the accumulation time limit is reached, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4]
-
Empty Containers : Empty containers that held P-listed chemicals must be disposed of as hazardous waste.[1] For other chemicals, containers may need to be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of or reused.[1]
-
Spill Management : In the event of a spill, contain the material using an appropriate absorbent material (e.g., sand, vermiculite).[3] The cleanup materials must then be collected and disposed of as hazardous waste.[8] Always have a spill kit readily available.
Documentation and Record Keeping
-
Maintain Records : Keep accurate records of the amount of this compound purchased, used, and disposed of. This is crucial for waste minimization efforts and regulatory compliance.[11]
-
Training : Ensure that all personnel handling this compound are trained on these disposal procedures and are familiar with the chemical's hazards.[5][12] Training records should be maintained.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. americhem.net [americhem.net]
- 4. amgenbiotechexperience.net [amgenbiotechexperience.net]
- 5. blog.creliohealth.com [blog.creliohealth.com]
- 6. danielshealth.com [danielshealth.com]
- 7. odu.edu [odu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effective Laboratory Waste Management Tips [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
